3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one

Medicinal Chemistry Drug Design ADME Prediction

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one (CAS 1245647-80-6) is a synthetic, heterocyclic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol. It belongs to the indolin-2-one class, featuring a characteristic hydroxy-substituted 2,3-dihydrobenzo[b][1,4]dioxin ring fused to the indolinone core.

Molecular Formula C16H13NO4
Molecular Weight 283.283
CAS No. 1245647-80-6
Cat. No. B573154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one
CAS1245647-80-6
Molecular FormulaC16H13NO4
Molecular Weight283.283
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)O)C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C16H13NO4/c18-12-8-14-13(20-5-6-21-14)7-10(12)15-9-3-1-2-4-11(9)17-16(15)19/h1-4,7-8,15,18H,5-6H2,(H,17,19)
InChIKeyOYKAKASLTRZSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one (CAS 1245647-80-6) for Chemical Synthesis


3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one (CAS 1245647-80-6) is a synthetic, heterocyclic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol [1]. It belongs to the indolin-2-one class, featuring a characteristic hydroxy-substituted 2,3-dihydrobenzo[b][1,4]dioxin ring fused to the indolinone core [1]. This compound is primarily cataloged as a research chemical and key intermediate for the synthesis of more complex molecules, particularly spiro-oxindole derivatives [1].

Why Generic Indolin-2-one Substitution is Not Advisable for Projects Requiring 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one


Simple substitution with generic indolin-2-one (oxindole) or other analogs is not feasible when the target compound is a specific synthetic intermediate. The crucial 7-hydroxy-2,3-dihydrobenzo[b][1,4]dioxin moiety is not merely a functional group but the key scaffold element that enables subsequent spirocyclization and other reactions. Replacing this compound with an analog that lacks this specific fused, heterocyclic ring system, such as unsubstituted indolin-2-one or a simple benzodioxole derivative, would fundamentally alter the reaction pathway and fail to produce the desired spiro-oxindole products. The quantitative structural data below underscores why this specific molecular architecture cannot be replaced by in-class compounds without the core dihydrobenzodioxin structure.

Quantitative Differentiation Evidence for 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one


Structural Differentiation: Topological Polar Surface Area (TPSA) vs. Unsubstituted Indolin-2-one

The target compound exhibits a significantly higher Topological Polar Surface Area (TPSA) compared to the parent scaffold, unsubstituted indolin-2-one. This increase, driven by the hydroxy-substituted dihydrobenzodioxin ring, predicts different membrane permeability and solubility profiles, a critical consideration in medicinal chemistry projects [1] [2].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Donor Count Differentiation vs. Simple Indolin-2-one Analogs

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one possesses 2 hydrogen bond donor (HBD) sites, compared to 1 HBD site for unsubstituted indolin-2-one [1] [2]. This structural feature enhancement provides additional sites for specific intermolecular interactions, which can be crucial for molecular recognition in biological systems or in supramolecular chemistry.

Medicinal Chemistry Target Engagement Solubility

Increased Molecular Complexity and Lipophilicity vs. Core Scaffold

The target compound's structural complexity is indicated by a Complexity score of 415 and an XLogP3-AA of 1.8, differentiating it from the simpler oxindole scaffold (Complexity 171.7, XLogP3 0.9) [1] [2]. The addition of the dihydrobenzodioxin ring system simultaneously increases molecular complexity and lipophilicity, moving it into a different drug-like chemical space.

Chemical Biology Library Design Drug-likeness

Optimal Deployment Scenarios for 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one Based on Evidence


Advanced Intermediate for Spiro-Oxindole Compound Libraries

The primary high-value application for this compound, as indicated by its use in patent literature [1], is as a key intermediate in the synthesis of spiro-oxindole compounds. Its unique 7-hydroxy-2,3-dihydrobenzo[b][1,4]dioxin moiety is essential for constructing the spirocyclic junction. Procurement should be prioritized when the synthetic route specifically requires this fused ring system, as substitution with other benzodioxin or indolin-2-one analogs will not yield the desired spirocyclic architecture.

Fragment for Drug Design Requiring Defined H-Bonding and TPSA Properties

The computed physicochemical properties (TPSA: 67.8 Ų, 2 H-bond donors, XLogP3: 1.8) position this compound in a privileged chemical space distinct from simpler indolin-2-ones [2]. It is a fitting candidate for fragment-based drug discovery (FBDD) or medicinal chemistry campaigns where a higher TPSA and an additional hydrogen bond donor are desired from the outset to improve solubility or modulate target interactions, as evidenced by its differentiation from oxindole [2].

Synthetic Building Block for Materials Science with Increased Complexity

For non-pharmaceutical applications, such as in the development of organic electronic materials or functional polymers, the compound's enhanced structural complexity (Complexity score: 415) compared to basic indolin-2-one offers a unique monomer or cross-linking unit [2]. Its specific combination of a rigid, electron-rich dihydrobenzodioxin ring and a hydrogen-bond capable hydroxy group provides a distinct set of properties for tuning the morphology and optoelectronic characteristics of polymeric materials, which cannot be achieved with simpler substitutes.

Quote Request

Request a Quote for 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.